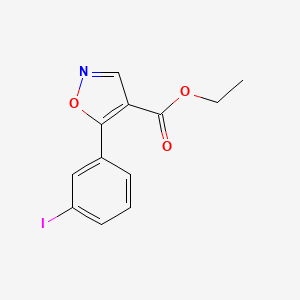
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and an iodophenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes. This reaction proceeds through a (3+2) cycloaddition mechanism, forming the isoxazole ring . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex structures with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A GABAA receptor agonist with neuroactive properties.
Parecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.
These compounds share the isoxazole ring but differ in their substituents and biological activities, highlighting the versatility and therapeutic potential of the isoxazole scaffold .
Properties
Molecular Formula |
C12H10INO3 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
ethyl 5-(3-iodophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
JYFAZZWIIYXETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















